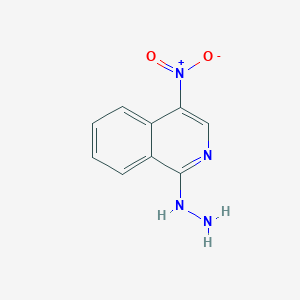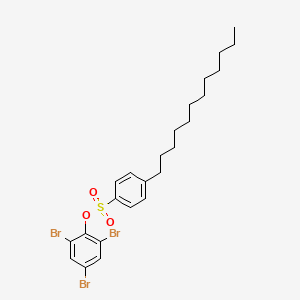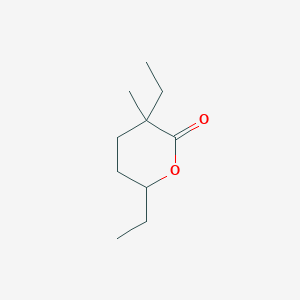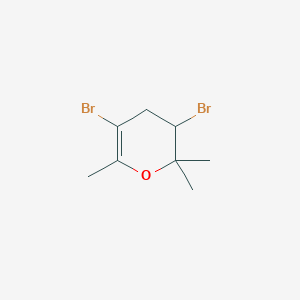
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of two bromine atoms at positions 3 and 5, and three methyl groups at positions 2 and 6 on the dihydropyran ring. It is a derivative of 3,4-dihydro-2H-pyran, which is a six-membered heterocyclic compound containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran typically involves the bromination of 2,2,6-trimethyl-3,4-dihydro-2H-pyran. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of brominated oxides or other oxidized products.
Reduction: Formation of debrominated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets through its bromine atoms and the dihydropyran ring. The bromine atoms can participate in electrophilic substitution reactions, while the dihydropyran ring can undergo nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound without bromine and methyl substitutions.
2,2,6-Trimethyl-3,4-dihydro-2H-pyran: Similar structure but lacks bromine atoms.
3,5-Dibromo-2,2,6-trimethyl-4H-pyran: Similar but with a different hydrogenation state.
Uniqueness
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is unique due to the presence of both bromine and methyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
69844-84-4 |
|---|---|
Molekularformel |
C8H12Br2O |
Molekulargewicht |
283.99 g/mol |
IUPAC-Name |
3,5-dibromo-2,2,6-trimethyl-3,4-dihydropyran |
InChI |
InChI=1S/C8H12Br2O/c1-5-6(9)4-7(10)8(2,3)11-5/h7H,4H2,1-3H3 |
InChI-Schlüssel |
ZUXYZDPGDDHDKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(C(O1)(C)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
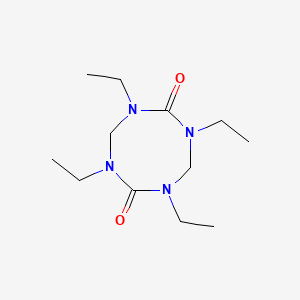


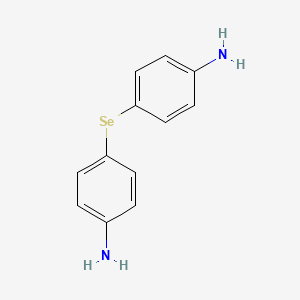
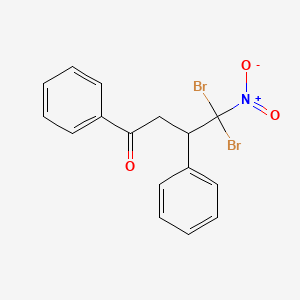
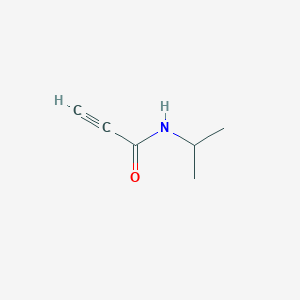
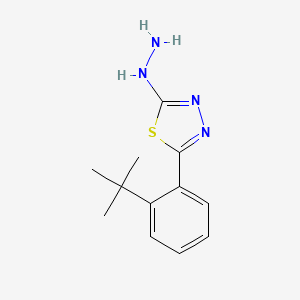
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)

